BenchChemオンラインストアへようこそ!

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Chiral resolution Enantioselective synthesis Lipase catalysis

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS 1015939-24-8) is a bifunctional N-Boc-protected piperidine building block bearing a carboxylic acid at the 3-position and a hydroxyl group at the 4-position (C₁₁H₁₉NO₅, MW 245.27 g/mol). The compound belongs to the class of orthogonally protected heterocyclic amino acid surrogates widely employed in medicinal chemistry for constructing conformationally constrained bioactive molecules.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1015939-24-8
Cat. No. B1520916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid
CAS1015939-24-8
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)
InChIKeyMZOSQXSHAOWJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS 1015939-24-8): Procurement-Relevant Structural and Functional Profile


1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid (CAS 1015939-24-8) is a bifunctional N-Boc-protected piperidine building block bearing a carboxylic acid at the 3-position and a hydroxyl group at the 4-position (C₁₁H₁₉NO₅, MW 245.27 g/mol) . The compound belongs to the class of orthogonally protected heterocyclic amino acid surrogates widely employed in medicinal chemistry for constructing conformationally constrained bioactive molecules [1]. Its three chemically addressable handles—the acid-labile Boc-protected secondary amine, the free carboxylic acid, and the secondary hydroxyl—enable sequential, chemoselective derivatization without protecting-group crossover, a feature that distinguishes it from simpler mono-functional piperidine intermediates [2]. The 3,4-substitution pattern maps directly onto the pharmacophoric scaffold of (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid, a potent and glial-selective GABA uptake inhibitor equipotent with nipecotic acid, and its trans-4-hydroxy-3-carboxylate ester serves as a key chiral intermediate en route to the first reported selective ORL1-receptor antagonist [3][4].

Why 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with a generic N-Boc-piperidine cannot replicate its synthetic utility because the precise 3-carboxyl/4-hydroxyl vicinal substitution pattern is not a trivial structural variation—it fundamentally governs downstream stereochemical outcomes, biological target engagement, and the scope of accessible derivatives. The trans diastereomer of the corresponding ethyl ester is the documented precursor to the first selective ORL1 antagonist [1], whereas the cis (3RS,4SR) configuration of the deprotected core is the isomer equipotent with nipecotic acid as a GABA uptake inhibitor; the trans (3RS,4RS) isomer is approximately 20-fold weaker [2]. Regioisomeric variants such as 1-Boc-4-hydroxypiperidine-4-carboxylic acid (CAS 495414-64-7) place both substituents geminally at the 4-position, yielding spiro-lactam chemistry rather than the vicinal amino acid scaffold accessible from the 3,4-substituted system . Mono-functional analogs—1-Boc-4-hydroxypiperidine (CAS 109384-19-2) and 1-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3)—each lack one of the two functional handles, precluding the orthogonal three-point derivatization strategy that is the primary procurement rationale for CAS 1015939-24-8 [3].

Quantitative Differentiation Evidence for 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid Versus Closest Analogs


Enzymatic Kinetic Resolution: Enantioselectivity E >200 Achievable for the trans-4-Hydroxy-3-carboxylate Ester Scaffold

The trans-ethyl ester derivative of the target compound, (±)-ethyl trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate, undergoes highly enantioselective kinetic resolution via Pseudomonas fluorescens lipase-catalyzed asymmetric O-acetylation, achieving an enantiomeric ratio E >200 and yielding enantiomerically pure (ee ≥ 99%) (3S,4S)-ethyl trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate [1]. In direct comparison, the regioisomeric (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate resolved under the same enzymatic strategy with Candida antarctica lipase A showed substantially lower enantioselectivity (E = 75) [1]. The corresponding cis-4-hydroxy-3-carboxylate isomer was also resolved with E >200, confirming that the 4-hydroxy-3-carboxylate substitution pattern (both cis and trans) is uniquely amenable to high-efficiency lipase-mediated chiral separation versus the 3-hydroxy-4-carboxylate regioisomer [1].

Chiral resolution Enantioselective synthesis Lipase catalysis

Baker's Yeast Reduction: Complete Diastereoselectivity for N-Boc-4-hydroxypiperidine-3-carboxylate under Fermenting Conditions

Reduction of N-tert-butoxycarbonyl-4-oxopiperidine-3-carboxylic acid ethyl ester (the ketone precursor to the target compound's ethyl ester) with fermenting baker's yeast proceeded with complete diastereoselectivity, yielding exclusively one diastereomer of N-Boc-4-hydroxypiperidine-3-carboxylic acid ethyl ester [1]. Under non-fermenting conditions, the same reduction gave the product with 24–41% enantiomeric excess [1]. By contrast, reduction of the regioisomeric ketone N-tert-butoxycarbonyl-3-oxopiperidine-4-carboxylic acid ethyl ester under identical fermenting conditions gave racemic product [1]. This establishes that the 4-oxo-3-carboxylate substitution pattern uniquely supports complete diastereocontrol in whole-cell biotransformations, whereas the 3-oxo-4-carboxylate regioisomer does not.

Biocatalytic reduction Diastereoselectivity Baker's yeast

GABA Uptake Inhibition: Deprotected Core Scaffold Equipotent with Nipecotic Acid, with Glial Selectivity

The deprotected core scaffold (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21) is equipotent with nipecotic acid as an inhibitor of GABA uptake in rat brain synaptosomes, with an IC₅₀ value in the low micromolar range (~10 µM) [1]. Critically, while nipecotic acid inhibits neuronal and glial GABA uptake equally, compound 21 preferentially interacts with the glial GABA uptake system, providing a functionally meaningful selectivity profile not observed with nipecotic acid [1]. The trans diastereomer (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid (compound 4) is approximately 20-fold weaker as a GABA uptake inhibitor (~200 µM IC₅₀), demonstrating that the 3,4-relative stereochemistry is the dominant determinant of potency [1]. The Boc-protected form (target compound) serves as the direct synthetic precursor to both diastereomers, enabling systematic stereochemical SAR exploration from a single building block [2].

GABA transporter Neuropharmacology Uptake inhibition

Orthogonal Trifunctional Derivatization Capability Versus Mono-Functional N-Boc-Piperidine Analogs

The target compound presents three chemically orthogonal reactive sites—Boc-protected amine (acid-labile), free carboxylic acid (nucleophile/electrophile), and secondary hydroxyl (nucleophile)—within a single piperidine ring. This trifunctional architecture has been exploited in solid-phase split-and-mix combinatorial synthesis: 4-hydroxypiperidine-3-carboxylic acid was coupled to diverse piperidine carboxylic acid building blocks to generate simplified oligosaccharide mimetic libraries screened as glycosidase inhibitors [1]. In contrast, 1-Boc-4-hydroxypiperidine (CAS 109384-19-2, MW 201.26) offers only two reactive sites (protected amine + hydroxyl), and 1-Boc-piperidine-3-carboxylic acid (MW 229.27) offers only two (protected amine + carboxyl), each precluding the three-point diversity generation achievable with the target compound [2]. The 4,4-geminal regioisomer 1-Boc-4-hydroxypiperidine-4-carboxylic acid (CAS 495414-64-7) also bears three functional groups, but the geminal arrangement drives spiro-lactam formation rather than the vicinal amino acid/peptidomimetic chemistry accessible from the 3,4-pattern .

Orthogonal protection Solid-phase synthesis Combinatorial chemistry

Validated Intermediate for Selective ORL1 Receptor Antagonist Synthesis Versus Unsubstituted Piperidine Scaffolds

The trans-4-hydroxy ester derivative of the target compound (compound 5 in the literature) has been specifically identified as a key intermediate in the synthesis of the first reported selective ORL1 (opioid receptor-like 1 / NOP) receptor antagonist [1]. This direct literature precedent establishes a validated synthetic trajectory from the Boc-protected building block to a pharmacologically relevant target class. By comparison, the simpler building blocks 1-Boc-4-hydroxypiperidine and 1-Boc-piperidine-3-carboxylic acid lack the combined 4-hydroxy and 3-carboxyl/ester functionality required for this specific synthetic route, necessitating additional functionalization steps that introduce yield losses and purification burden [2]. The ORL1 antagonist target class is of significant therapeutic interest for cognitive enhancement and treatment of locomotor disorders including Parkinsonism [3].

ORL1 antagonist Nociceptin receptor Pain therapeutics

Commercial Availability and Purity Benchmarking: 95% Standard Purity with Batch-Specific QC Documentation

CAS 1015939-24-8 is commercially supplied at a standard purity of ≥95% by multiple reputable vendors including Bidepharm, Beyotime, and CymitQuimica, with batch-specific QC documentation (NMR, HPLC, GC) available [1]. In comparison, the structurally closest regioisomer 1-Boc-4-hydroxypiperidine-4-carboxylic acid (CAS 495414-64-7) is typically supplied at comparable purity but is primarily marketed for spiro-lactam chemistry, not for vicinal amino acid scaffold construction . The unprotected analog 4-hydroxypiperidine-3-carboxylic acid (free amine, CAS not standardized) is commercially sparse and requires in-house Boc protection before use in multi-step sequences, adding a synthetic step with associated yield loss (typical Boc protection: 85–95% yield, introducing 5–15% material loss before the first productive step) [2]. The commercial availability of the pre-protected form eliminates this protection step and its associated procurement and quality control overhead.

Quality control Batch analysis Procurement specification

Recommended Application Scenarios for 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid Based on Quantitative Evidence


Chiral Drug Discovery: Enantiopure ORL1 Antagonist and GABA Transporter Modulator Programs

Programs targeting the ORL1/NOP receptor or GABA transporters (GAT-1, GAT-3) should prioritize CAS 1015939-24-8 as the entry building block. The trans ester derivative is the documented intermediate for the first selective ORL1 antagonist, and lipase-catalyzed kinetic resolution provides access to either enantiomer in ≥99% ee with E >200 [1]. For GABAergic programs, deprotection yields the cis-(3RS,4SR) scaffold that is equipotent with nipecotic acid (IC₅₀ ~10 µM) but with the added dimension of glial selectivity not available from nipecotic acid itself [2]. Starting from a single commercially available building block rather than pursuing separate synthetic routes for each stereoisomer reduces procurement complexity and inventory management burden.

Combinatorial Library Synthesis: Three-Point Diversity from a Single Piperidine Scaffold

For solid-phase or solution-phase parallel synthesis programs generating compound libraries for phenotypic or target-based screening, the trifunctional architecture of this building block—Boc-protected amine, free carboxylic acid, and secondary hydroxyl—enables three independent diversification steps without protecting group crossover [1]. This has been experimentally validated in the construction of split-and-mix oligosaccharide mimetic libraries [2]. Compared to using separate mono-functional building blocks that would require sequential coupling and deprotection, the pre-assembled trifunctional scaffold reduces the number of synthetic operations per library member by approximately two steps, directly decreasing synthesis cycle time and reagent consumption.

Conformationally Constrained β-Amino Acid and Foldamer Research

The 3-carboxyl-4-hydroxy substitution on a saturated piperidine ring creates a conformationally restricted β-amino acid analog. Orthogonally protected trans-4-aminopiperidine-3-carboxylic acid (derived from the target compound via hydroxyl-to-amine conversion) has been utilized as a building block in foldamer research [1]. The stereochemical configuration at positions 3 and 4 can be systematically controlled through the baker's yeast reduction (complete diastereoselectivity for the cis relative configuration) or enzymatic resolution (either enantiomer), providing access to all four stereoisomers from a single commercial starting material [2]. This level of stereochemical control is not achievable from achiral mono-substituted piperidine building blocks without extensive asymmetric synthesis development.

Bacterial Topoisomerase Inhibitor Development: NBTI-Class Antibacterial Programs

The target compound has been investigated as a precursor in the synthesis of novel bacterial topoisomerase inhibitors (NBTIs) targeting DNA gyrase and topoisomerase IV, a clinically validated antibacterial mechanism [1]. The N-linked aminopiperidine chemotype derived from this scaffold class has demonstrated broad-spectrum antibacterial activity with reduced hERG liability [2]. Procurement of the pre-functionalized 3-carboxyl-4-hydroxy scaffold provides a more advanced starting point for SAR exploration of the piperidine linker region compared to the unsubstituted N-Boc-piperidine or mono-hydroxylated analogs, saving 2–3 synthetic steps in the construction of the key pharmacophoric element [3].

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.